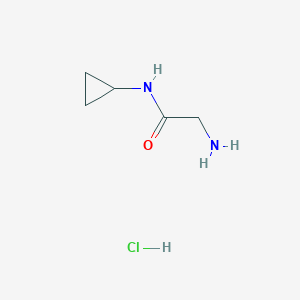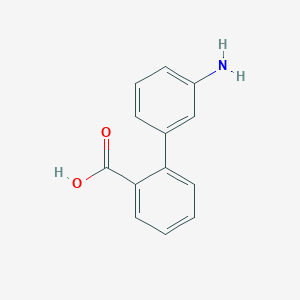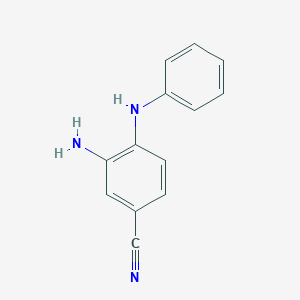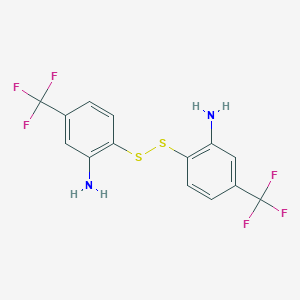![molecular formula C18H24N2O4 B112975 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 752234-64-3](/img/structure/B112975.png)
1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The Boc protecting group is introduced by treating the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methoxylation:
- The methoxy group is typically introduced via methylation of a hydroxyl precursor using methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to enhance reaction efficiency and safety.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation and process control to ensure consistent quality and yield.
Mechanism of Action
Target of Action
The primary targets of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Indole Moiety:
- The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
- Alternatively, the indole can be constructed using palladium-catalyzed cross-coupling reactions.
-
Spirocyclization:
- The spiro linkage is formed by reacting the indole derivative with a suitable piperidine precursor under conditions that promote cyclization, such as using a strong base or a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions: 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to nucleophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed via hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or halides
Hydrolysis: TFA, HCl, or other strong acids
Major Products:
- Oxidation products may include ketones, aldehydes, or carboxylic acids.
- Reduction products typically involve alcohols or alkanes.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in the removal of the Boc group, yielding the free amine.
Scientific Research Applications
1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1’-Boc-1,2-dihydro-5-hydroxy-2-oxo-spiro[3H-indole-3,4’-piperidine]: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
1’-Boc-1,2-dihydro-5-chloro-2-oxo-spiro[3H-indole-3,4’-piperidine]: The chloro substituent can significantly change its electronic properties and reactivity.
Uniqueness: The presence of the methoxy group in 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAYJBMICZNBCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591839 |
Source


|
| Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752234-64-3 |
Source


|
| Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)





![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)

